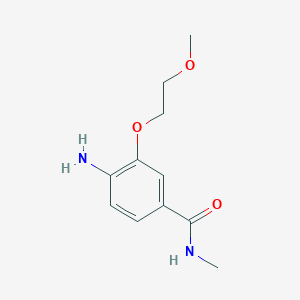

4-amino-3-(2-methoxyethoxy)-N-methylbenzamide

Description

4-Amino-3-(2-methoxyethoxy)-N-methylbenzamide (CAS: 1344343-98-1) is a benzamide derivative characterized by a methoxyethoxy substituent at position 3 and an amino group at position 4 on the aromatic ring, with an N-methylamide group at the carbonyl position. This compound is synthesized via amide coupling reactions, as inferred from analogous synthetic routes in and . Its molecular formula is C₁₁H₁₆N₂O₃, with a molecular weight of 224.26 g/mol .

Properties

IUPAC Name |

4-amino-3-(2-methoxyethoxy)-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-13-11(14)8-3-4-9(12)10(7-8)16-6-5-15-2/h3-4,7H,5-6,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCPBWOVYBBGUFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=C(C=C1)N)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-(2-methoxyethoxy)-N-methylbenzamide typically involves multi-step organic reactions. One common approach is to start with a benzamide derivative, which undergoes a series of substitutions and additions to introduce the amino and methoxyethoxy groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

4-amino-3-(2-methoxyethoxy)-N-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled temperatures.

Substitution: Reagents like halogens or alkylating agents are used in the presence of catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

4-amino-3-(2-methoxyethoxy)-N-methylbenzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-amino-3-(2-methoxyethoxy)-N-methylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 4-amino-3-(2-methoxyethoxy)-N-methylbenzamide with six analogous benzamide derivatives, highlighting key structural differences and their implications:

Key Differences and Implications

Substituent Position and Bioactivity: The amino group at position 4 in the target compound distinguishes it from N-(4-amino-2-methylphenyl)-2-(2-methoxyethoxy)-benzamide (amino at C4 of a substituted phenyl group), which may alter hydrogen-bonding capacity and receptor interactions . U-47700’s dichloro and cyclohexyl groups confer potent opioid activity, absent in the target compound, highlighting the critical role of lipophilic substituents in central nervous system penetration .

Functional Group Contributions: The methoxyethoxy group in the target compound enhances hydrophilicity compared to 4-methoxy-N-(3-methylphenyl)benzamide, which lacks the ethoxy spacer .

Synthetic Utility: Compounds like 2-(4-chloro-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N-methylbenzamide demonstrate the adaptability of benzamide scaffolds in heterocyclic synthesis, whereas the target compound’s amino and methoxyethoxy groups may serve as directing groups in metal-catalyzed C–H functionalization (analogous to ’s N,O-bidentate systems) .

Biological Activity

4-Amino-3-(2-methoxyethoxy)-N-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize its efficacy against various biological targets.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C12H17N3O3

- Molecular Weight : 239.28 g/mol

Antiviral Properties

Research has indicated that derivatives of benzamide, including this compound, exhibit antiviral activity. A study focusing on structurally related compounds highlighted their effectiveness against the Ebola virus (EBOV) and Marburg virus (MARV). The compound CBS1118, a derivative in this series, demonstrated an EC50 value of less than 10 μM against both viruses, indicating significant antiviral potential .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A related study identified that certain benzamide derivatives induce apoptosis in HepG2 liver cancer cells by arresting the cell cycle at the S phase. This mechanism involves the alteration of pro-apoptotic and anti-apoptotic protein levels, leading to increased cell death in cancerous cells .

The biological activity of this compound appears to be mediated through several mechanisms:

- Inhibition of Viral Entry : The compound may inhibit viral entry by interfering with viral proteins or cellular receptors.

- Induction of Apoptosis : In cancer cells, it can trigger apoptotic pathways, leading to cell death.

- Modulation of Enzyme Activity : It may act as an enzyme inhibitor, affecting metabolic pathways critical for viral replication or tumor growth.

Study on Antiviral Activity

In a study published in Nature Communications, researchers synthesized a series of 4-(aminomethyl)benzamide derivatives and tested their efficacy against EBOV and MARV. The results indicated that modifications in the amide group significantly influenced antiviral potency. The most promising compounds showed robust activity with favorable metabolic stability .

Study on Anticancer Effects

Another study explored the effects of similar benzamide derivatives on liver cancer cells. The findings revealed that these compounds could effectively reduce cell viability and induce apoptosis through specific signaling pathways .

Data Summary

The following table summarizes key findings from recent studies on the biological activity of this compound and its derivatives:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.